molecular formula C18H19N7O2 B6576417 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine CAS No. 1448050-08-5

3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine

Cat. No. B6576417
CAS RN: 1448050-08-5
M. Wt: 365.4 g/mol
InChI Key: POHACFRUEWMNRD-UHFFFAOYSA-N
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Description

3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a novel chemical compound that has been recently discovered and studied. It is a member of the piperazine family and is composed of a pyridazine ring, a 3-methoxyphenyl group, and a 1H-1,2,4-triazol-1-yl group. This compound has been found to have a number of potential applications in scientific research and laboratory experiments.

Mechanism of Action

The mechanism of action of 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is not fully understood. However, it is believed that the compound binds to the active site of the enzyme acetylcholinesterase and prevents the breakdown of acetylcholine. In addition, it is believed that the compound binds to the active site of the enzyme dihydrofolate reductase and prevents the synthesis of nucleic acids.
Biochemical and Physiological Effects
3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine has been found to have a number of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain and improved cognitive performance. In addition, this compound has been found to be a potential inhibitor of the enzyme dihydrofolate reductase, leading to the inhibition of cell proliferation and the induction of apoptosis, which may be beneficial in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

The use of 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine in laboratory experiments has a number of advantages and limitations. One of the main advantages is that this compound is relatively easy to synthesize and is highly stable. In addition, it has been found to be a potent inhibitor of the enzymes acetylcholinesterase and dihydrofolate reductase, making it a useful tool for studying these enzymes and their effects on the body. However, there are some limitations to the use of this compound in laboratory experiments. For example, it has a relatively short half-life, which means that it must be used quickly before it breaks down. In addition, it is not water soluble, making it difficult to dissolve in aqueous solutions.

Future Directions

The potential future directions for 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine are numerous. One potential direction is the development of new synthesis methods for this compound, which could lead to increased yields and improved efficiency. In addition, further research could be done to explore the effects of this compound on other enzymes and its potential applications in other areas of scientific research. Finally, further research could be done to explore the potential therapeutic applications of this compound, such as its use in the treatment of neurological disorders and cancer.

Synthesis Methods

The synthesis of 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a multi-step process. The first step involves the condensation of 3-methoxyphenylpiperazine-1-carbonyl chloride and 1H-1,2,4-triazol-1-ylmethylsulfonamide in the presence of a base such as potassium carbonate. This reaction results in the formation of a pyridazine compound. The second step involves the reduction of the pyridazine compound with a reducing agent such as hydrogen borohydride. This reaction yields the desired 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine.

Scientific Research Applications

3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a promising compound for scientific research. It has been found to be a highly effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which is associated with improved cognitive performance. In addition, this compound has been found to be a potential inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. Inhibition of this enzyme can lead to the inhibition of cell proliferation and the induction of apoptosis, which may be beneficial in the treatment of certain types of cancer.

properties

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2/c1-27-15-4-2-3-14(11-15)23-7-9-24(10-8-23)18(26)16-5-6-17(22-21-16)25-13-19-12-20-25/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHACFRUEWMNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801123849
Record name Methanone, [4-(3-methoxyphenyl)-1-piperazinyl][6-(1H-1,2,4-triazol-1-yl)-3-pyridazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, [4-(3-methoxyphenyl)-1-piperazinyl][6-(1H-1,2,4-triazol-1-yl)-3-pyridazinyl]-

CAS RN

1448050-08-5
Record name Methanone, [4-(3-methoxyphenyl)-1-piperazinyl][6-(1H-1,2,4-triazol-1-yl)-3-pyridazinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448050-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, [4-(3-methoxyphenyl)-1-piperazinyl][6-(1H-1,2,4-triazol-1-yl)-3-pyridazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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